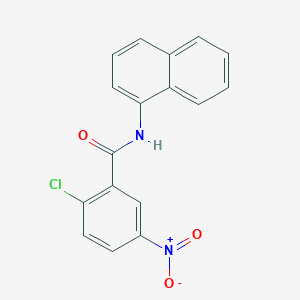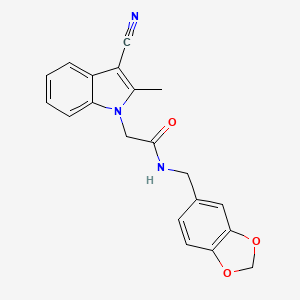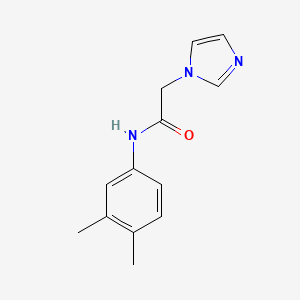
2-chloro-N-1-naphthyl-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-1-naphthyl-5-nitrobenzamide (abbreviated as NNB) is a chemical compound that has been extensively studied for its potential pharmacological properties. It belongs to the class of nitrobenzamides and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-1-naphthyl-5-nitrobenzamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial effects. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, 2-chloro-N-1-naphthyl-5-nitrobenzamide has been found to have potential applications in the field of agriculture as a pesticide.
Wirkmechanismus
The exact mechanism of action of 2-chloro-N-1-naphthyl-5-nitrobenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 2-chloro-N-1-naphthyl-5-nitrobenzamide has also been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
2-chloro-N-1-naphthyl-5-nitrobenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. 2-chloro-N-1-naphthyl-5-nitrobenzamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis in these cells. In addition, 2-chloro-N-1-naphthyl-5-nitrobenzamide has been found to have anti-microbial activity against a range of bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-N-1-naphthyl-5-nitrobenzamide in lab experiments is its relatively low toxicity compared to other compounds with similar pharmacological properties. This makes it a safer option for use in cell culture and animal studies. However, one of the limitations of using 2-chloro-N-1-naphthyl-5-nitrobenzamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 2-chloro-N-1-naphthyl-5-nitrobenzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a pesticide in agriculture. Further studies are also needed to fully understand the mechanism of action of 2-chloro-N-1-naphthyl-5-nitrobenzamide and to identify any potential side effects or limitations of its use.
Synthesemethoden
The synthesis of 2-chloro-N-1-naphthyl-5-nitrobenzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 1-naphthylamine. The reaction is carried out in the presence of a suitable catalyst, such as phosphorus oxychloride or thionyl chloride. The resulting product is then purified using column chromatography or recrystallization. The yield of 2-chloro-N-1-naphthyl-5-nitrobenzamide is typically around 50-60%.
Eigenschaften
IUPAC Name |
2-chloro-N-naphthalen-1-yl-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3/c18-15-9-8-12(20(22)23)10-14(15)17(21)19-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYBCXVLXNGYMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(naphthalen-1-yl)-5-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-3-[2-(2-hydroxyethoxy)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567289.png)
![methyl 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5567317.png)

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567326.png)

![2-(3-fluorophenyl)-N-methyl-N-[(5-methylisoxazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5567342.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B5567353.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5567360.png)
![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-beta-alanine](/img/structure/B5567379.png)
![6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5567380.png)
![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567386.png)
![N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide](/img/structure/B5567392.png)
![6-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5567394.png)
